molecular formula C11H9Br2N5O B1337892 Stevensine CAS No. 99102-22-4

Stevensine

Cat. No. B1337892
CAS RN: 99102-22-4
M. Wt: 387.03 g/mol
InChI Key: ZNIBKSGUBSYKLY-UHFFFAOYSA-N
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Description

Comparative Adsorption of Tetracyclines on Stevensite

Stevensite has been identified as a highly effective adsorbent for tetracycline antibiotics, outperforming biochars in batch adsorption experiments. The adsorption capacity of stevensite was found to be around 100% at low tetracycline concentrations, with desorption values below 10%. Spectroscopic analyses, including IR and XRD, suggested that cation exchange is the primary adsorption mechanism, facilitated by the displacement of Ca and Mg ions from the stevensite structure. This mechanism is supported by the presence of amide and amine groups in the adsorption process. A continuous system using stevensite successfully purified water contaminated with tetracyclines, indicating its potential for wastewater treatment applications .

Adsorption of Metal Ions onto Moroccan Stevensite

Moroccan stevensite, also known as rhassoul, has been characterized for its adsorption properties regarding heavy metals. With a surface area of 134 m²/g and a cation exchange capacity of 76.5 meq/100 g, stevensite's chemical formula is detailed as Si3.78Al0.22Mg2.92Fe0.09Na0.08K0.08O10(OH)2.4H2O. Kinetic studies using pseudo-first-order and pseudo-second-order models revealed the adsorption rates for various metal ions, with the sequence being Mn(II) > Pb(II) > Zn(II) > Cu(II) > Cd(II). Isotherm models, including Dubinin-Radushkevich, Langmuir, and Redlich-Peterson, were used to describe the adsorption behavior, with the Redlich-Peterson model fitting the equilibrium data well. The adsorption process is predominantly ion-exchange, as indicated by the mean energy of adsorption values .

Stevens Rearrangement in Alkaloid Synthesis

The Stevens rearrangement has been utilized in the synthesis of various alkaloids, demonstrating its versatility in organic synthesis. For instance, the rearrangement of nitrile-stabilized ammonium ylides has been employed to construct α-branched amines, leading to the synthesis of alkaloids such as (±)-laudanosine and (±)-xylopinine with high yields. This method showcases the potential of Stevens rearrangement in the efficient production of complex organic compounds .

Asymmetric Stevens Rearrangement

The asymmetric [2,3] Stevens rearrangement has been explored using N-cinnamyl L-alanine amide-derived ammonium ylides. This process, which involves a double axially chiral intermediate, results in the formation of α-substituted alanine derivatives with high enantio- and diastereoselectivities. Such findings highlight the potential of Stevens rearrangement in the field of asymmetric synthesis, providing a pathway to chiral molecules .

Catalyzed Stevens Rearrangement

Nickel complexes have been shown to catalyze the Stevens rearrangement of triarylphosphorusylids, leading to the formation of diarylbenzylphosphines. This catalytic process has been further investigated through the direct formation of dimesityl (mesitylmethyl) phosphine, marking the first recorded direct Stevens rearrangement of a phosphorusylid. The reaction with nickeltetracarbonyl forms complexes that have been structurally characterized, providing insights into the bonding and hybridization of the ylid to the nickel .

Biosynthetic Studies of Stevensine

Stevensine, a C11N5 sponge alkaloid, has been the subject of biosynthetic studies using a cell culture from the sponge Teichaxinella morchella. Histidine and ornithineproline were identified as the amino acid precursors for stevensine, shedding light on the biosynthetic pathways of marine sponge alkaloids .

Synthesis of Stevensine

The synthesis of the marine sponge alkaloid stevensine has been achieved through a regioselective protodebromination/transbromination event, starting from the related C11N5 alkaloid hymenin. This key transformation demonstrates the applicability of such processes to the synthesis of marine alkaloids and provides a method for the construction of stevensine .

Synthesis of Dopamine D1 Antagonist Analogues

The diastereoselective Stevens rearrangement has been employed in the synthesis of new SCH 23390 analogues, which are dopamine D1 antagonists. This synthesis approach has yielded a variety of 1,2-disubstituted 1H-3-benzazepines, showcasing the utility of the Stevens rearrangement in the development of pharmacologically relevant compounds .

Authigenic Trioctahedral Smectites in Alkaline Lakes

Stevensite, a trioctahedral smectite, has been identified as a neoformed mineral in the salts and brines of Lake Yoa. Its coprecipitation with aragonite controls the chemical evolution of alkaline brines, influencing pH, alkalinity, and concentrations of Ca, Mg, and silica. This process is crucial in the formation of soda alkaline lakes, demonstrating the environmental significance of stevensite .

Formal Synthesis of Cephalotaxine

The formal synthesis of cephalotaxine, an alkaloid with antitumor activity, has been accomplished using the [2,3]-Stevens rearrangement-acid lactonization sequence. This key transformation, starting from readily available precursors, highlights the efficiency of the Stevens rearrangement in complex molecule synthesis .

Scientific Research Applications

Ethnopharmacological and Commercial Perspectives

A detailed review highlights the medicinal use of Pelargonium sidoides within ethnopharmacology, tracing its commercial history and scientific backing as a modern phytomedicine. This plant, with a history of use in traditional medicine, has seen its applications supported by clinical and pre-clinical evidence, particularly for acute bronchitis treatment. The study underscores the importance of ethnobotanical history and the role of scientific validation in transitioning traditional remedies to recognized phytomedicines (Brendler & Van Wyk, 2008).

Educational Applications in Mathematics

Research on incorporating computer technology into secondary school mathematics instruction reveals a lack of active classroom use despite available technology and familiarity among teachers. The study by Friedman & Jurkat (1993) discusses the challenges and potential solutions for integrating technology into mathematics education, emphasizing the need for practical examples and support for teachers (Friedman & Jurkat, 1993).

Advances in Biosensing and Tissue Engineering

A review article discusses the innovative use of biomaterials in regenerative medicine and biosensing, showcasing the development of polymeric and inorganic materials for tissue engineering scaffolds. This work, led by Stevens and Mecklenburg (2012), illustrates the potential of biomaterials to influence cell behavior and tissue formation, with specific applications in bone repair and enzyme detection for disease diagnoses (Stevens & Mecklenburg, 2012).

Environmental and Ecological Monitoring

Research into riverine microalgae as indicators for freshwater biomonitoring highlights the growing application of trait-based approaches to understand the relationship between biological communities and environmental stressors. Wu et al. (2017) emphasize the importance of algae traits in biomonitoring, advocating for future research to expand knowledge and application of microalgae in understanding and managing water resources (Wu et al., 2017).

properties

IUPAC Name

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBKSGUBSYKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451503
Record name stevensine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stevensine

CAS RN

99102-22-4
Record name Odiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99102-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stevensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099102224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name stevensine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEVENSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
P Andrade, R Willoughby, SA Pomponi, RG Kerr - Tetrahedron Letters, 1999 - Elsevier
… and ~4C-proline gave radioactive stevensine. Radiochemical purity was established for all … with the stevensine HPLC peak. Firstly, fractions prior to, and following, the stevensine peak …
KF Albizati, DJ Faulkner - The Journal Of Organic Chemistry, 1985 - ACS Publications
… When stevensine was treated with aqueous Na2C03, a new substance with similar NMR, IR, and UV data was obtained, indicating that stevensine (5) was an amine salt that had been …
Number of citations: 110 0-pubs-acs-org.brum.beds.ac.uk
Y Xu, K Yakushijin, DA Horne - The Journal of Organic Chemistry, 1997 - ACS Publications
The synthesis of C 11 N 5 marine sponge alkaloids (±)-hymenin (1), stevensine (2), hymenialdisine (3), and debromohymenialdisine (4) is described. These natural products are the …
Number of citations: 97 0-pubs-acs-org.brum.beds.ac.uk
AR Duckworth, GA Samples, AE Wright… - Marine Biotechnology, 2003 - Springer
… Stevensine production in 3NC explants, representing the total … Stevensine production in explants fed the 1NC, 5NC, or 5+… production of the target metabolite stevensine for A. corrugata …
Y Xu, K Yakushijin, DA Horne - Tetrahedron letters, 1996 - Elsevier
The marine sponge alkaloid stevensine (3) has been synthesized from the related C 11 N 5 alkaloid, hymenin (1). The key transformation involves a regioselective protodebromination/…
DM Wilson, M Puyana, W Fenical, JR Pawlik - Journal of chemical ecology, 1999 - Springer
… stevensine, a previously described dibrominated alkaloid. The mean concentration of stevensine … Stevensine deterred feeding in laboratory aquarium assays at concentrations >2.25 mg/…
Number of citations: 114 0-link-springer-com.brum.beds.ac.uk
P Andrade, R Willoughby, SA Pomponi, RG Kerr - 1999 - academia.edu
… and "C-proline gave radioactive stevensine. Radiochemical purity was established for all … with the stevensine HPLC peak. Firstly, fractions prior to, and following, the stevensine peak …
Number of citations: 0 www.academia.edu
P Andrade - 1999 - search.proquest.com
… Stevensine is a biologically active secondary metabolite … to investigate the biosynthetic origin of stevensine in the sponge T. … the biosynthetic origin of stevensine from the radiolabeled …
D O'Hagan - Natural product reports, 2000 - pubs.rsc.org
… pyrrole alkaloid stevensine 6 appears to be an elaborated ‘oridin’ alkaloid. Stevensine 6 has … revealed that histidine, proline and ornithine all labelled stevensine 6. In the light of these …
Number of citations: 308 0-pubs-rsc-org.brum.beds.ac.uk
SA Pomponi, R Willoughby, AE Wright… - New Developments in …, 1998 - Springer
… stevensine, PHA-stimulated and control (unstimulated) cultures were subsampled for analysis of stevensine concentration after 36 hours and 8 days in culture. Microanalytical …

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